4-Hydroxy-6-nitrocoumarin
Overview
Description
4-Hydroxy-6-nitrocoumarin is a compound with the molecular formula C9H5NO5 . It is also known by other names such as 4-hydroxy-6-nitrochromen-2-one and 4-hydroxy-6-nitro-2H-chromen-2-one .
Synthesis Analysis
New coumarin derivatives, including 4-Hydroxy-6-nitrocoumarin, can be chemically synthesized from 4-hydroxycoumarin . The structures of these synthesized compounds are confirmed by nuclear magnetic resonance data .Molecular Structure Analysis
The molecular weight of 4-Hydroxy-6-nitrocoumarin is 207.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass of the compound are both 207.01677226 g/mol .Chemical Reactions Analysis
The new coumarin derivatives synthesized from 4-hydroxycoumarin were investigated for antimetastatic activity against lung carcinoma cells . Several of these compounds showed good to mild inhibitory effects on lung cancer cell motility .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 92.4 Ų . It has a heavy atom count of 15 and a complexity of 332 . The compound is canonicalized .Scientific Research Applications
Anticancer Potential
- 6-Nitro-7-hydroxycoumarin, a close derivative, shows selective anti-proliferative effects and can induce apoptosis in renal carcinoma cells by modulating mitogen-activated protein kinases. This suggests potential applications in cancer treatment, particularly for renal cell carcinoma (Finn, Creaven, & Egan, 2003).
- A similar study demonstrates the irreversible cytotoxicity of 6-Nitro-7-hydroxycoumarin and 3,6,8-trinitro-7-hydroxycoumarin in human malignant melanoma cells. These compounds inhibit DNA synthesis and show potential as therapeutic agents for malignant melanoma (Finn, Creaven, & Egan, 2004).
Chemical Synthesis and Interaction
- In a study on the synthesis of nitrotetrahydrobenzo[c]chromenones and dihydrodibenzo[b,d]furans, 6-Hydroxy-3-nitrocoumarin derivatives reacted with various dienes in aqueous media, highlighting the compound's role in chemical synthesis (Amantini et al., 2003).
- The crystal structures of 3-Nitrocoumarin derivatives, including 4-Hydroxy-3-nitrocoumarin, demonstrate antimicrobial activity and clarify enol-keto tautomerism and solvatochromism, crucial for understanding molecular interactions (Fujii, Mano, & Hirayama, 2006).
Antioxidant Properties
- Imino and amino derivatives of 4-Hydroxy coumarins, including 4-Hydroxy-6-nitrocoumarin, exhibit significant antioxidant activity. These derivatives were evaluated for their radical scavenging activity and potential to inhibit lipid peroxidation (Vukovic et al., 2010).
Antiparasitic and Antimicrobial Applications
- New coumarin complexes, including 4-Hydroxy-3-Nitrocoumarin derivatives, were synthesized and shown to have antiparasitic activity against Trypanosoma cruzi strains. This indicates its potential use in treating parasitic infections (Alcantara et al., 2015).
- Another study highlighted the synthesis, characterization, and biological activities of coordination compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one, demonstrating antimicrobial and cytotoxic activities (Aiyelabola et al., 2017).
Fluorescent Probes and Detection Techniques
- 6-Nitrocoumarin has been used as a substrate for fluorescent detection of nitroreductase activity in Sporothrix schenckii, a pathogenic fungus. This application is significant in microbiological studies and diagnostics (Stopiglia et al., 2013).
Future Directions
Coumarins, including 4-Hydroxy-6-nitrocoumarin, have various medicinal purposes . They have been reported to have inhibitory effects on various types of cancer, mainly by regulating cell proliferation and apoptosis . This suggests potential future directions for the use of 4-Hydroxy-6-nitrocoumarin in cancer treatment.
properties
IUPAC Name |
4-hydroxy-6-nitrochromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO5/c11-7-4-9(12)15-8-2-1-5(10(13)14)3-6(7)8/h1-4,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXOVXNASJNYFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)O2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-nitrocoumarin |
Citations
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